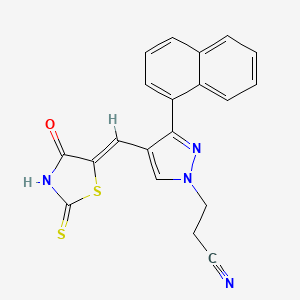
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C20H14N4OS2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents
Synthesis of Heterocyclic Compounds : Compounds with structural features similar to the query compound have been synthesized for evaluation as anticancer agents. The synthesis involves reactions with various nucleophiles to generate compounds with potential anticancer activity (Gouhar & Raafat, 2015). Similarly, thiazolidinone derivatives, often featuring in related compounds, have shown promise in antimicrobial and anticancer applications, indicating the potential utility of the query compound in these areas.
Organic Solar Cells
Non-Fullerene Acceptors : Research into the photovoltaic performance of small organic molecules as non-fullerene acceptors in solar cells has utilized compounds with structural similarities, particularly in the context of enhancing the efficiency and stability of organic photovoltaics. These studies often employ computational tools to predict optoelectronic properties, demonstrating the role of such compounds in the development of advanced materials for solar energy conversion (Ali et al., 2019); (Ali et al., 2020).
Metal-Organic Frameworks (MOFs)
Hydrothermal Synthesis and Characterization : The structural versatility and functional tunability of MOFs make them of interest in various applications, from catalysis to gas storage. Studies have focused on the synthesis and characterization of MOFs using mixed ligands, potentially analogous to the functionalities found in the query compound, demonstrating the structural diversity and application potential of these materials (Li et al., 2014).
Optoelectronic Properties and Photovoltaic Applications
Naphthalene Bis-Benzimidazole Derivatives : Research into the optoelectronic properties of derivatives based on naphthalene structures, similar to the query compound, highlights their potential in organic photovoltaic (OPV) devices. These studies provide insights into the molecular design strategies that can enhance the performance of OPVs, with a focus on acceptor moieties and charge-transporting materials (Javed et al., 2021).
Synthesis of Pyrazoles
Tetrasubstituted Pyrazoles : The synthesis of tetrasubstituted pyrazole derivatives from nitrile imines and thioxothiazolidin-5-ylidene acetates demonstrates the reactivity and versatility of compounds containing pyrazole and thioxothiazolidinone functionalities. This research underscores the potential for the development of novel compounds with significant biological or material applications (Yavari et al., 2018).
Propiedades
IUPAC Name |
3-[3-naphthalen-1-yl-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c21-9-4-10-24-12-14(11-17-19(25)22-20(26)27-17)18(23-24)16-8-3-6-13-5-1-2-7-15(13)16/h1-3,5-8,11-12H,4,10H2,(H,22,25,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHROIEBCKRGD-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=C4C(=O)NC(=S)S4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
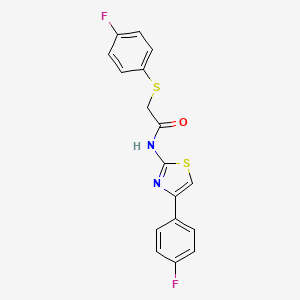
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)
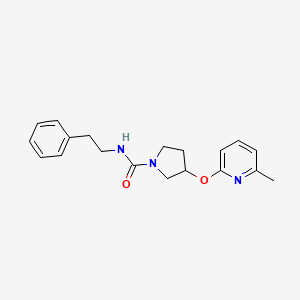
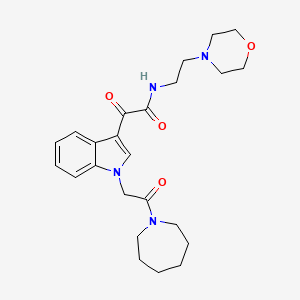
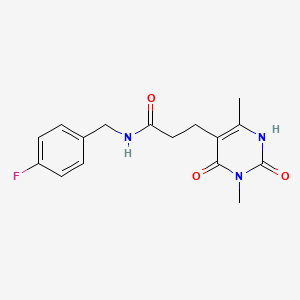
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)
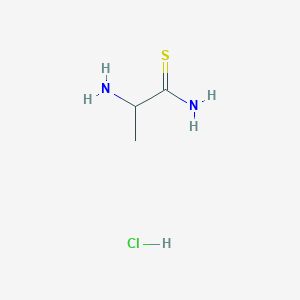
![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2766950.png)

![2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2766953.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
